6-[(4-苄基哌啶-1-基)磺酰基]-5-溴-1-(环丙基羰基)吲哚啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-bromo-1-(cyclopropylcarbonyl)indoline” is a complex organic molecule. It contains several functional groups, including a benzylpiperidine, a sulfonyl group, a bromine atom, a cyclopropylcarbonyl group, and an indoline ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure (indoline ring). The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of a sulfonyl group, a bromine atom, and a cyclopropylcarbonyl group could potentially make it reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .科学研究应用
多环吲哚衍生物的合成
另一个应用涉及通过酸催化反应合成新的多环吲哚衍生物。该研究证明了这些化合物由 2-乙烯基苯胺衍生物形成,这可能导致合成复杂有机分子的进展,在药物化学和药物开发中具有潜在应用 (H. Walter 等人,1993 年)。
癌症研究和 DNA 烷基化
与 6-[(4-苄基哌啶-1-基)磺酰基]-5-溴-1-(环丙基羰基)吲哚啉 相关的化合物也已在癌症研究中得到探索,特别是在 seco-环丙基四氢喹啉和 seco-环丙基四氢吲哚啉的合成中,它们是 CC-1065 和杜卡霉素的 DNA 烷基化药效团的类似物。这些化合物通过靶向 DNA 烷基化机制在开发新的抗癌药物方面显示出潜力 (H. Pati 等人,2004 年)。
血清素受体配体研究
对血清素 5-HT6 受体配体的研究已将新型系列的吲哚磺酰胺确定为高亲和力和选择性配体。这项研究对于开发针对认知缺陷、抑郁、焦虑或肥胖的药物具有重要意义,突出了与 6-[(4-苄基哌啶-1-基)磺酰基]-5-溴-1-(环丙基羰基)吲哚啉 相关的化合物的治疗潜力 (J. Holenz 等人,2005 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O5S/c1-28-7-6-26-20(27)14-8-16-17(30-11-29-16)9-15(14)23-21(26)32-10-18-24-19(25-31-18)12-2-4-13(22)5-3-12/h2-5,8-9H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHWWWVGCPJDBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)F)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。